molecular formula C6H6Br2N2 B7904917 3,5-dibromo-N-methylpyridin-2-amine

3,5-dibromo-N-methylpyridin-2-amine

Cat. No.: B7904917
M. Wt: 265.93 g/mol
InChI Key: SHHLYCUFAIGAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-N-methylpyridin-2-amine (CAS 858839-25-5) is a brominated pyridine derivative with the molecular formula C6H6Br2N2 and a molecular weight of 265.93 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The 2-aminopyridine structure is a significant pharmacophore in many bioactive molecules, offering a safer alternative to anilines due to its reduced potential for metabolic oxidation into toxic species . The specific substitution pattern of this compound, featuring bromine atoms at the 3 and 5 positions of the pyridine ring, makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex structures for biological evaluation . Its documented application in synthetic methodology research, where it was produced to explore new routes for synthesizing challenging 2-aminopyridines, underscores its utility in expanding the available chemical space for researchers . As a solid substance, it requires careful handling. This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLYCUFAIGAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3,5 Dibromo N Methylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The presence of two bromine atoms, which are deactivating groups, further reduces the electron density of the pyridine ring in 3,5-dibromo-N-methylpyridin-2-amine. However, the N-methylamino group at the 2-position is a powerful activating group and directs electrophiles to the ortho and para positions.

In this specific molecule, the positions ortho (position 3) and para (position 5) to the N-methylamino group are already substituted with bromine atoms. The remaining open position for electrophilic attack is the C4 position. The N-methylamino group's activating effect is expected to direct incoming electrophiles to this position.

A common strategy to enhance the reactivity of pyridines towards electrophilic substitution is the formation of the corresponding N-oxide. wikipedia.org Treatment of this compound with an oxidizing agent, such as a peroxy acid, would yield the N-oxide. This transformation increases the electron density of the ring, particularly at the 4-position, making it more susceptible to electrophilic attack. For instance, nitration of the N-oxide derivative would be expected to proceed more readily, introducing a nitro group at the C4 position. Subsequent reduction of the N-oxide would then yield the 4-substituted this compound.

Nucleophilic Substitution Reactions

The pyridine ring, especially when substituted with leaving groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr).

Displacement of Bromine Substituents

The bromine atoms at the C3 and C5 positions of this compound are potential sites for nucleophilic attack. The electron-withdrawing character of the pyridine nitrogen facilitates these reactions. While direct displacement of bromine on a pyridine ring can be challenging, it can be achieved under specific conditions, often requiring high temperatures or the use of a strong nucleophile.

The relative reactivity of the two bromine atoms towards nucleophilic substitution would depend on the reaction conditions and the nature of the nucleophile. The C5 bromine is para to the ring nitrogen, which can stabilize the Meisenheimer intermediate formed during nucleophilic attack, potentially making it more susceptible to displacement than the C3 bromine.

Reactivity and Functionalization of the N-Methylamino Group

The N-methylamino group is a nucleophilic center and can readily participate in various chemical transformations. For instance, it can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction would yield the corresponding N-acyl-N-methyl-3,5-dibromopyridin-2-amine. This transformation can be useful for protecting the amino group or for introducing further functional handles.

Drawing an analogy from a study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001), which was acylated using acetic anhydride (B1165640), a similar reaction can be envisioned for this compound. mdpi.com

Metal-Catalyzed Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines.

C-Br Bond Activation and Subsequent Transformations

The carbon-bromine bonds in this compound are excellent handles for metal-catalyzed reactions. Palladium-catalyzed reactions, in particular, are widely used for the activation of C-Br bonds. mdpi.com The oxidative addition of a palladium(0) complex to the C-Br bond is the initial step in many cross-coupling cycles.

Given the presence of two bromine atoms, selective functionalization at either the C3 or C5 position is a potential challenge and opportunity. The differential reactivity of the two C-Br bonds could be exploited by carefully choosing the catalyst, ligands, and reaction conditions.

Coupling with Organometallic Reagents for C-C Bond Formation

One of the most important applications of metal-catalyzed C-Br activation is the formation of new carbon-carbon bonds through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a prominent example. mdpi.com

By analogy with the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, it is expected that this compound would undergo similar reactions. mdpi.com This would allow for the introduction of a wide range of aryl and heteroaryl substituents at the bromine-bearing positions.

Table 1: Hypothetical Suzuki Cross-Coupling Reactions of this compound

EntryOrganoboron ReagentExpected Product (assuming monosubstitution)
1Phenylboronic acid3-Bromo-5-phenyl-N-methylpyridin-2-amine or 5-Bromo-3-phenyl-N-methylpyridin-2-amine
24-Methoxyphenylboronic acid3-Bromo-5-(4-methoxyphenyl)-N-methylpyridin-2-amine or 5-Bromo-3-(4-methoxyphenyl)-N-methylpyridin-2-amine
3Thiophene-2-boronic acid3-Bromo-N-methyl-5-(thiophen-2-yl)pyridin-2-amine or 5-Bromo-N-methyl-3-(thiophen-2-yl)pyridin-2-amine

This table illustrates the potential for creating a diverse library of compounds from this compound through selective C-C bond formation. The regioselectivity of the reaction would be a key aspect to investigate experimentally.

Role of Pyridine Nitrogen in Catalytic Processes (e.g., Imine Hydrolysis)

The nitrogen atom within the pyridine ring of this compound plays a crucial role in catalytic processes, particularly those involving reactions at or near the ring. Its lone pair of electrons and its influence on the ring's electron density are key to its catalytic function. A notable example is its involvement in the hydrolysis of imines.

In transition metal-catalyzed reactions, such as palladium-catalyzed processes, the pyridine nitrogen can significantly influence the reaction mechanism. researchgate.netacs.org For instance, in the hydrolysis of imines derived from 2-aminopyridines, the pyridine nitrogen is fundamental to the cleavage of the imine (C=N) bond. researchgate.net The process is generally understood to involve the following key effects:

Inductive Effect: The electronegative pyridine nitrogen exerts an inductive electron-withdrawing effect on the pyridine ring. This effect makes the imine carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack by water. researchgate.net

Catalyst Coordination: The pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium). researchgate.net This association increases the polarity of the C=N linkage in the Schiff base, further activating it towards hydrolysis. researchgate.netacs.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have substantiated the essential role of the pyridine moiety in facilitating imine hydrolysis. researchgate.netacs.org These calculations confirm that the presence of the pyridine ring, through its electronic effects and coordinating ability, leads to a more electrophilic imine group, which readily undergoes nucleophilic attack by water to yield the hydrolysis products. researchgate.net

FactorDescriptionReference
Inductive Effect The pyridine nitrogen withdraws electron density from the ring, increasing the electrophilicity of the attached imine carbon. researchgate.net
Catalyst Coordination The lone pair on the pyridine nitrogen can coordinate to a metal catalyst (e.g., Pd), enhancing the polarity of the imine bond. researchgate.netacs.org
Increased Electrophilicity Both the inductive effect and catalyst coordination make the imine carbon a better target for nucleophilic attack by water. researchgate.net
Hydrolysis Facilitation The overall effect is a lower energy barrier for the hydrolysis of the imine to an amine and an aldehyde/ketone. researchgate.netacs.org

Oxidation and Reduction Pathways of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo both oxidation and reduction, leading to a variety of transformed products. These reactions can affect the nitrogen atom, the aromatic ring system, or the halogen substituents.

Oxidation Pathways

The most common oxidation pathway for pyridines involves the nitrogen atom, leading to the formation of a pyridine N-oxide. acs.orgnih.govacs.org This transformation is typically achieved using oxidizing agents like peroxides or peroxy acids. For 2-aminopyridine (B139424) derivatives, this N-oxidation is a key step in certain synthetic routes. acs.orgnih.gov The resulting pyridine N-oxide can then serve as an intermediate for further functionalization, for example, in reactions that introduce a nucleophile at the C2 position. acs.orgwordpress.com Electrochemical methods can also be employed for oxidation. Anodic oxidation, sometimes mediated by catalysts, can generate reactive species like N-oxyl radical cations, which can drive further reactions. acs.org

Reduction Pathways

The reduction of the this compound nucleus can proceed via several pathways, primarily involving either the removal of the bromine substituents (dehalogenation) or the saturation of the pyridine ring (hydrogenation).

Catalytic Hydrogenation: A more common method for reducing the pyridine ring is catalytic hydrogenation. rsc.org This typically involves hydrogen gas and a heterogeneous catalyst (e.g., Rhodium on Carbon, Palladium) or a homogeneous catalyst. rsc.org The reaction can lead to partially or fully saturated piperidine (B6355638) derivatives. acs.org The presence of substituents on the ring, such as the amino group, can influence the stereoselectivity of the hydrogenation by interacting with the metal surface of the catalyst. rsc.org Dearomative hydroboration has also emerged as a selective method for pyridine reduction. researchgate.net

TransformationReagents/ConditionsProduct TypeReference(s)
N-Oxidation Peroxides (e.g., H₂O₂, m-CPBA)Pyridine N-Oxide acs.orgnih.govnih.gov
Anodic Oxidation Electrochemical cell, mediator (optional)Oxidized intermediates (e.g., radical cations) acs.orgrsc.org
Electrochemical Reduction Ni(0) or other metal catalyst, electric currentDehalogenated or reduced pyridine researchgate.netpleiades.online
Catalytic Hydrogenation H₂, Pd/C, Rh/C, or other metal catalystsDihydropyridine or Piperidine derivative rsc.orgacs.org
Hydroboration Borane reagents (e.g., HBpin), catalystDihydropyridine derivative researchgate.net

Isomerization and Rearrangement Studies of Substituted Pyridines

The electronic properties of the substituents play a critical role in directing these rearrangements. In this compound, the molecule possesses electron-withdrawing bromine atoms and an electron-donating N-methylamino group. This "push-pull" electronic configuration can influence the stability of intermediates and the pathways of potential rearrangements.

Known rearrangement types for substituted pyridines include:

Group Migration: Thermal conditions can induce the migration of substituent groups around the pyridine ring. For example, N-alkoxy-2-pyridones have been shown to rearrange to 3-alkoxy-2-pyridones upon heating. pleiades.online

Photochemical Rearrangement: UV irradiation can provide the energy for complex rearrangements, often involving the formation of strained bicyclic intermediates. pleiades.onlinemdpi.com For instance, light irradiation of certain pyridine derivatives can lead to intramolecular reactions involving substituents and the pyridine core. acs.org The position of the pyridine nitrogen is crucial in determining the outcome of these reactions. acs.org

The presence of the N-methylamino group at the C2 position and the bromine atoms at the C3 and C5 positions would likely influence the regioselectivity of any such rearrangement, potentially favoring pathways that accommodate the electronic demands of these groups.

Rearrangement TypeTypical ConditionsInfluencing FactorsPotential Outcome for Substituted PyridinesReference(s)
Thermal Rearrangement High TemperatureSubstituent electronic effects, steric hindranceMigration of alkyl, alkoxy, or acyl groups pleiades.online
Photochemical Rearrangement UV IrradiationWavelength, solvent, substituent typeFormation of new C-C or C-N bonds, ring isomerization acs.orgpleiades.onlinemdpi.com
Intramolecular Cyclization Thermal or PhotochemicalProximity of reactive groups, ring strainFormation of novel fused heterocyclic products acs.org

Cyclization and Heterocyclic Ring Formation from this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The 2-aminopyridine moiety is a classic precursor for constructing bicyclic heterocycles, with the endocyclic pyridine nitrogen and the exocyclic amino group participating in ring-forming reactions.

A prominent example is the synthesis of imidazo[1,2-a]pyridines , a class of compounds with significant interest in medicinal chemistry. The general synthesis involves the reaction of a 2-aminopyridine with an α-haloketone. The key steps are the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration. The N-methylamino group in this compound would remain as a substituent on the resulting fused ring system.

Other cyclization strategies using 2-aminopyridine precursors include:

Domino Alkylation-Cyclization: Reaction with propargyl bromides can lead to the formation of fused thiazole-type rings in a domino reaction sequence. nih.gov

[4+1] Cyclization: Reactions with C1-bielectrophiles, such as trifluoroacetic anhydride (TFAA), can be used to construct a fused five-membered ring, leading to substituted 6-azaindole (B1212597) systems. nih.gov

Intramolecular Aminoetherification: If an appropriate hydroxyl-containing side chain were present, intramolecular cyclization could lead to the formation of O-heterocycles fused to the pyridine ring. nih.gov

The two bromine atoms on the this compound scaffold offer additional handles for subsequent functionalization of the resulting heterocyclic product, for instance, through palladium-catalyzed cross-coupling reactions.

Target HeterocycleKey ReagentsGeneral MechanismReference(s)
Imidazo[1,2-a]pyridines α-HaloketonesNucleophilic substitution by pyridine N, followed by intramolecular cyclization of the amino group. acs.org
2-Aminothiazoles (fused) Propargyl BromidesDomino alkylation-cyclization. nih.gov
6-Azaindoles Carboxylic acid derivatives (e.g., TFAA)[4+1] Cyclization involving the amino group and an adjacent methyl group (if present). nih.gov
Fused O-Heterocycles Substrate with internal O-nucleophileIntramolecular aminoetherification. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis for Proton Environments and Substitution Patterns

Proton NMR (¹H NMR) would be critical for identifying the arrangement of substituents on the pyridine (B92270) ring and confirming the presence of the N-methyl group. The spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the deshielding effects of the bromine atoms and the electron-donating amino group. The coupling constants (J) between adjacent protons would help to confirm their relative positions on the pyridine ring. The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3,5-dibromo-N-methylpyridin-2-amine would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached bromine atoms and the amino group. The signal for the N-methyl carbon would be expected in the aliphatic region of the spectrum.

Advanced NMR Techniques for Detailed Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques would be employed. These could include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling relationships.

Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern and the position of the N-methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close to each other in space, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Isotopic Patterns

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a cluster of peaks reflecting the presence of two bromine atoms.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions provides valuable information for structural confirmation. Expected fragmentation pathways for this compound might include the loss of a methyl radical (•CH₃), a bromine atom (•Br), or other neutral fragments. The masses of the resulting fragment ions would be consistent with the proposed structure. For instance, α-cleavage, a common fragmentation pathway for amines, could lead to the formation of specific, stable ions that would be indicative of the N-methylpyridin-2-amine substructure. libretexts.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. While specific crystallographic data for this compound are not available, the analysis of its parent compound, 2-amino-3,5-dibromopyridine (B40352), provides a robust framework for understanding its likely solid-state structure. bas.bg

Single-crystal X-ray diffraction studies on the analogous compound, 2-amino-3,5-dibromopyridine, have revealed that its crystal unit cell contains four molecules. bas.bg This structural analysis provides foundational data from which the molecular geometry of this compound can be inferred.

For this compound, it is expected that the pyridine ring would remain largely planar. The key structural question would be the orientation of the N-methyl group relative to the pyridine ring. The substitution of a hydrogen atom with a methyl group on the exocyclic nitrogen atom would likely introduce some steric strain, potentially influencing the planarity between the amine group and the aromatic ring.

Table 1: Inferred Crystallographic Data for this compound (Note: This table is hypothetical and based on typical values for related organic compounds, as direct experimental data is unavailable.)

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c or similar
Z (Molecules/Unit Cell)4
C-Br Bond Length~1.88 - 1.90 Å
C-N (ring) Bond Length~1.33 - 1.38 Å
C-N (exocyclic) Bond Length~1.36 - 1.40 Å
N-CH₃ Bond Length~1.47 Å

The supramolecular assembly of crystalline solids is governed by a network of intermolecular interactions. In the case of 2-amino-3,5-dibromopyridine, the primary interaction involves the formation of centrosymmetric dimers through a pair of N–H⋯N hydrogen bonds, where the amino group of one molecule donates a proton to the pyridine ring nitrogen of a neighboring molecule. bas.bg

For this compound, the nature of these interactions would be significantly altered:

N–H⋯N Hydrogen Bonds: The N-methylated compound possesses only one N-H proton donor, compared to two in the primary amine. This prevents the formation of the same symmetric, dual-hydrogen-bonded dimer seen in 2-amino-3,5-dibromopyridine. While it could still form hydrogen-bonded chains or other motifs, the steric bulk of the methyl group might hinder the ideal geometry for strong N–H⋯N interactions.

Halogen Bonds (Br⋯N and Br⋯Br): In addition to hydrogen bonding, halogenated pyridines often exhibit halogen bonding. It is plausible that the crystal structure of this compound would be stabilized by Br⋯N or Br⋯Br interactions. These interactions, where the electrophilic region of a bromine atom interacts with a nucleophilic nitrogen or another bromine, play a crucial role in directing the crystal packing of many halogenated organic molecules.

Table 2: Comparison of Potential Intermolecular Interactions

Interaction Type2-amino-3,5-dibromopyridineThis compound (Expected)
N–H⋯N Hydrogen Bond Strong; forms symmetric R²₂(8) dimers. bas.bgWeaker or different geometry; only one N-H donor; potential steric hindrance.
Br⋯N Halogen Bond Possible, but may be secondary to H-bonding.More likely to be a significant structure-directing interaction.
Br⋯Br Halogen Bond Possible.Possible, contributing to overall packing stability.

The combination of intermolecular forces dictates the final supramolecular architecture. The crystal structure of 2-amino-3,5-dibromopyridine is characterized by a zero-dimensional supramolecular architecture composed of discrete hydrogen-bonded dimers. bas.bg

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying functional groups and probing the structural details of a molecule.

While a specific spectrum for this compound is not documented in the searched sources, the vibrational modes can be predicted by analyzing the spectra of 2-amino-3,5-dibromopyridine and considering the effect of N-methylation. bas.bg

Pyridine Ring Modes: The characteristic stretching and bending vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. These should be broadly similar to those in the parent amine.

C-Br Modes: Vibrations corresponding to the C-Br bonds are expected at lower wavenumbers, typically below 700 cm⁻¹.

Amino Group Modes: This is where the most significant difference would appear.

2-amino-3,5-dibromopyridine exhibits characteristic N-H stretching bands (asymmetric and symmetric) for a primary amine, typically in the 3500-3300 cm⁻¹ region, along with a scissoring mode near 1600 cm⁻¹. bas.bg The formation of hydrogen-bonded dimers in the solid state can cause splitting or shifting of these bands. bas.bg

This compound would instead show a single N-H stretching band for the secondary amine. Furthermore, new bands corresponding to the methyl group would be present, including C-H stretching (~2950 cm⁻¹) and bending modes. The absence of the primary amine's dual stretching peaks would be a clear diagnostic feature.

Table 3: Comparison of Expected FT-IR Vibrational Modes (cm⁻¹)

Vibrational Assignment2-amino-3,5-dibromopyridine (Observed/Typical)This compound (Expected)
N-H Asymmetric Stretch~3450-
N-H Symmetric Stretch~3350-
N-H Stretch (Secondary Amine)-~3300-3400
C-H Stretch (Methyl)-~2950-2850
C=N, C=C Ring Stretches~1600-1400~1600-1400
N-H Scissoring (Primary Amine)~1620-
C-N Stretch~1300-1200~1300-1200
C-Br Stretch< 700< 700

The FT-IR and Raman spectra serve as molecular fingerprints, confirming the identity and structural features of a compound. For this compound, the spectra would provide clear evidence for the key functional groups. The presence of a single N-H stretch and the appearance of C-H stretching bands for the methyl group, combined with the disappearance of the primary amine's characteristic dual peaks, would unambiguously confirm the N-methylation.

Furthermore, the number and activity (IR vs. Raman) of vibrational modes can offer insights into the molecule's symmetry. While the molecule is not highly symmetric, changes in the vibrational spectra compared to its primary amine analogue can reflect subtle shifts in electron distribution and molecular conformation caused by the N-methyl substituent.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific computational and theoretical investigation data for the compound This compound is not publicly available.

While extensive research exists on the computational analysis of related pyridine derivatives using various quantum chemical methods, studies focusing explicitly on this compound (CAS No. 858839-25-5) were not found. The methodologies outlined in the user's request, including Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and the calculation of reactivity descriptors, as well as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis, are standard techniques in computational chemistry. nih.govnih.govniscair.res.in For instance, DFT studies have been successfully applied to understand the structural and electronic properties of various substituted pyridines, and NBO analysis has been used to investigate intramolecular interactions in related N-oxide compounds. nih.govresearchgate.net

However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate data and analysis for the following sections as requested:

Computational and Theoretical Investigations of 3,5 Dibromo N Methylpyridin 2 Amine

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

Presenting data from analogous but distinct molecules would be scientifically inappropriate and would not adhere to the strict focus on 3,5-dibromo-N-methylpyridin-2-amine. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For this compound, such studies would provide critical insights into its synthesis and reactivity.

Computational Elucidation of Reaction Pathways and Energetics

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Pathway

Reaction StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Calculated ΔG_rxn (kcal/mol)
1. Nucleophilic AttackMeisenheimer ComplexData not availableData not available
2. Leaving Group DepartureProduct FormationData not availableData not available

This table illustrates the type of data that would be generated from a computational study. The values are currently unavailable in the literature for this compound.

Transition State Characterization in Catalyzed and Uncatalyzed Reactions

The characterization of transition states is fundamental to understanding reaction kinetics. For both catalyzed and uncatalyzed reactions involving this compound, computational chemistry could identify the geometry of transition state structures and their vibrational frequencies. This analysis would confirm the nature of the transition state (i.e., a first-order saddle point on the potential energy surface) and provide a deeper understanding of the factors controlling the reaction rate. For instance, in a palladium-catalyzed cross-coupling reaction, computational modeling could elucidate the structure of the key oxidative addition and reductive elimination transition states.

Spectroscopic Property Predictions via Computational Methods

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra would be invaluable.

DFT and time-dependent DFT (TD-DFT) are standard methods for these predictions. Calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure. Similarly, computed vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
IR SpectroscopyVibrational Frequency (cm⁻¹)Data not available
UV-Vis Spectroscopyλ_max (nm)Data not available

This table represents the expected output from computational spectroscopic predictions. Currently, these specific data for this compound have not been published.

Structure-Reactivity Relationship Correlations Derived from Theoretical Data

Theoretical data can establish robust structure-reactivity relationships. By calculating various molecular descriptors for this compound and its derivatives, it would be possible to correlate these properties with their reactivity. Key descriptors include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various quantum chemical indices such as hardness, softness, and electrophilicity.

For example, the energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the electrostatic potential map can reveal the most electron-rich and electron-poor regions of the molecule, guiding predictions about its interaction with other reagents.

Table 3: Calculated Molecular Descriptors for this compound

Molecular DescriptorCalculated ValueImplication for Reactivity
HOMO Energy (eV)Data not availableNucleophilicity
LUMO Energy (eV)Data not availableElectrophilicity
HOMO-LUMO Gap (eV)Data not availableChemical Stability
Dipole Moment (Debye)Data not availablePolarity and Solubility

This table showcases the type of theoretical data that would be instrumental in understanding the structure-reactivity relationships of this compound. Such data is not currently available in the literature.

Advanced Applications in Chemical Synthesis and Catalysis Research

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of reactive bromine atoms at the 3- and 5-positions, coupled with the nucleophilic secondary amine, makes 3,5-dibromo-N-methylpyridin-2-amine a highly valuable precursor in the synthesis of a wide array of complex organic molecules.

Synthesis of Diverse Heterocyclic Compounds

The non-methylated analog, 3,5-dibromo-2-aminopyridine, is a well-established precursor for the synthesis of various fused heterocyclic compounds. It is reasonable to infer that this compound undergoes similar transformations, serving as a key starting material for novel heterocyclic systems. For instance, 3,5-dibromo-2-aminopyridine reacts with thioglycolic acid in the presence of a dehydrating agent to form thiazolidinone derivatives. rsc.org This reaction proceeds through the formation of a Schiff base, followed by cyclization.

Furthermore, this class of compounds is instrumental in the synthesis of thiazolo[4,5-b]pyridines. sci-hub.sebeilstein-journals.orgnih.govnih.gov These bicyclic systems are of significant interest in medicinal chemistry. The synthesis typically involves the reaction of the 2-aminopyridine (B139424) derivative with a suitable thiocyanate, followed by cyclization. The resulting thiazolo[4,5-b]pyridine (B1357651) core can be further functionalized, taking advantage of the remaining bromine atom. beilstein-journals.org

PrecursorReagentsResulting HeterocycleReference
3,5-dibromo-2-aminopyridineThioglycolic acid, ZnCl23-(3,5-dibromopyridin-2-yl)-2-arylthiazolidin-4-one rsc.org
3,5-dibromo-2-aminopyridineKSCN, then cyclization2-amino-6-bromothiazolo[4,5-b]pyridine nih.gov
2-amino-3-nitropyridine derivativesKSCN, then reduction and cyclizationThiazolo[5,4-b]pyridin-2-amine derivatives nih.gov

Precursors for Multi-functionalized Molecular Scaffolds

The di-brominated nature of this compound allows for sequential and site-selective functionalization, making it an excellent precursor for multi-functionalized molecular scaffolds. The differential reactivity of the bromine atoms can be exploited in various cross-coupling reactions to introduce a diverse range of substituents. This step-wise functionalization is crucial for building complex molecules with precise substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials. The synthesis of polysubstituted pyridines is a key area of research with applications in pharmaceuticals and materials science. nih.gov

Applications in Materials Science Research

The unique electronic and structural features of the this compound scaffold make it an attractive component for the development of advanced materials with tailored properties.

Incorporation into the Production of Advanced Polymers and Coatings

While specific examples of polymers derived directly from this compound are not extensively documented, the reactivity of its functional groups suggests its potential as a monomer or cross-linking agent in polymer synthesis. The amino group can participate in polymerization reactions to form polyamides or polyimines. Additionally, the bromine atoms can be converted to other functionalities suitable for polymerization.

One promising approach for creating polymer films from such amino-functionalized pyridines is through electropolymerization. The electrochemical oxidation of aminophenyl-substituted porphyrins, for instance, leads to the formation of conductive polymeric films with nanostructured morphologies. pdx.edu The addition of pyridine (B92270) to the polymerization medium has been shown to enhance the growth rate and influence the structure of the resulting polymer. pdx.edu Similarly, electropolymerization of other amino-containing aromatic compounds has been used to create thin conductive films on sensor surfaces. rsc.orgresearchgate.net This suggests that this compound could be electropolymerized to form functional coatings with interesting electronic and morphological properties.

Synthesis of Functional Materials with Tunable Properties

The di-bromo functionality of this compound is a key feature for its use in the synthesis of functional materials. Through metal-catalyzed cross-coupling reactions, the bromine atoms can be replaced with various organic moieties, allowing for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This approach is widely used to create donor-acceptor (D-A) π-conjugated systems, which are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The pyridine ring itself can act as an electron-accepting unit in such D-A architectures.

Investigation in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an ideal substrate for such transformations. The two bromine atoms provide handles for sequential functionalization via reactions like Suzuki-Miyaura, Sonogashira, and Ullmann couplings.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile method for creating biaryl structures. youtube.comyoutube.comlibretexts.orgnih.govnih.gov This reaction could be used to introduce aryl or heteroaryl substituents at the 3- and 5-positions of the pyridine ring of this compound.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction would enable the introduction of alkynyl groups onto the pyridine core, leading to extended π-conjugated systems with potential applications in molecular electronics and materials science. The reactivity of different halogens in Sonogashira couplings can be exploited for selective functionalization.

The Ullmann coupling , a copper-catalyzed reaction, is traditionally used for the synthesis of biaryl ethers and N-aryl amines. nih.govchem-station.comresearchgate.netorganic-chemistry.orgtcichemicals.com This reaction could be employed to form C-O or C-N bonds at the bromine-substituted positions of this compound, further expanding the diversity of accessible molecular scaffolds.

Cross-Coupling ReactionCatalyst SystemBond FormedPotential ApplicationReferences
Suzuki-Miyaura CouplingPd(0) catalyst, BaseC-C (Aryl-Aryl)Synthesis of biaryl compounds, functional materials youtube.comyoutube.comlibretexts.orgnih.gov
Sonogashira CouplingPd(0) and Cu(I) catalysts, Amine baseC-C (Aryl-Alkynyl)Creation of conjugated enynes and arylalkynes nih.govwikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org
Ullmann CouplingCopper catalystC-O, C-NSynthesis of diaryl ethers and N-arylamines nih.govchem-station.comorganic-chemistry.orgtcichemicals.com

Ligand Design for Various Catalytic Systems

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal-catalyzed reactions. Pyridine-based ligands are particularly prevalent due to their strong coordination to a wide variety of transition metals. While no specific ligand applications of this compound have been reported, the structural motifs present in the molecule suggest potential utility.

In related research, various aminopyridine derivatives have been successfully employed as ligands in catalytic systems. For instance, palladium complexes bearing aminopyridine ligands have been utilized in cross-coupling reactions. The N-methyl group and the bromine atoms on the this compound would theoretically influence the electronic and steric environment of a metal center, potentially impacting catalytic performance.

Catalysis in Organic Transformations

The direct catalytic application of pyridine derivatives is an active area of research. These compounds can act as organocatalysts or as part of a larger catalytic complex. Studies on related molecules show that aminopyridines can catalyze a range of organic transformations. For example, palladium-catalyzed Suzuki cross-coupling reactions often utilize pyridine-based ligands to facilitate the formation of carbon-carbon bonds. mdpi.commdpi.com The specific substitution pattern of this compound could offer unique reactivity in such transformations, although no experimental data is currently available.

Research in Corrosion Inhibition Mechanisms (using related dibromopyridine derivatives)

The protection of metals from corrosion is a critical industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that slows down the corrosion process.

While there is no specific research on the corrosion inhibition properties of this compound, studies on other aminopyridine derivatives have demonstrated their potential in this area. ias.ac.iniaea.orgresearchgate.net The presence of the pyridine ring and the amino group in these molecules facilitates strong adsorption onto metal surfaces.

Adsorption Isotherm Models and Surface Interaction Studies

To understand the mechanism of corrosion inhibition, researchers often employ adsorption isotherm models. journalcsij.comresearchgate.net These models, such as the Langmuir, Freundlich, and Temkin isotherms, describe the equilibrium between the inhibitor molecules in solution and those adsorbed on the metal surface. jetir.orgacademicjournals.org

For related aminopyridine derivatives, studies have shown that the adsorption process often follows the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. ias.ac.iniaea.orgresearchgate.net The analysis of these isotherms provides insights into the strength and nature of the interaction between the inhibitor and the metal.

Table 1: Common Adsorption Isotherm Models in Corrosion Inhibition Studies

Isotherm ModelKey Features
Langmuir Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. jetir.org
Freundlich Describes multilayer adsorption on a heterogeneous surface.
Temkin Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.

This table is based on general principles of corrosion inhibition and is not derived from specific data for this compound.

Thermodynamic Parameters of Adsorption Processes

The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide further information about the inhibition mechanism. These parameters can be calculated from the experimental data obtained at different temperatures. jetir.orgacademicjournals.org

For example, a negative value of ΔG°ads indicates the spontaneity of the adsorption process. The magnitude of ΔG°ads can also help to distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). In studies of related aminopyridine corrosion inhibitors, both physisorption and chemisorption mechanisms have been observed. iaea.orgresearchgate.net

Table 2: Interpretation of Thermodynamic Parameters in Corrosion Inhibition

Thermodynamic ParameterInterpretation
ΔG°ads A negative value indicates a spontaneous adsorption process. Values around -20 kJ/mol or less are consistent with physisorption, while values around -40 kJ/mol or more suggest chemisorption.
ΔH°ads A negative value indicates an exothermic adsorption process, while a positive value indicates an endothermic process.
ΔS°ads Reflects the change in randomness at the metal/solution interface during adsorption.

This table presents general interpretations and is not based on specific experimental data for this compound.

Synthesis and Characterization of Derivatives and Analogs of 3,5 Dibromo N Methylpyridin 2 Amine

Structural Modifications on the Pyridine (B92270) Ring

Modifications to the pyridine ring of 3,5-dibromo-N-methylpyridin-2-amine are primarily focused on altering the existing halogen substituents or introducing new alkyl or aryl groups. These changes significantly impact the molecule's reactivity and potential interactions.

The synthesis of analogs with different halogen patterns typically involves the halogenation of a suitable 2-aminopyridine (B139424) precursor, which can then be N-methylated.

Dichloro Analogs: The synthesis of 2-amino-3,5-dichloropyridine, a precursor for the corresponding N-methyl analog, can be achieved by the direct chlorination of 2-amino-5-chloropyridine. A common method involves using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is typically carried out in a suitable solvent at temperatures ranging from 0 to 100 °C. google.com This method avoids the use of heavy metals or corrosive gases, making it a practical approach for production. google.com

Monobromo Analogs: The preparation of monobromo analogs often starts with 2-aminopyridine. Bromination using bromine in acetic acid can yield 2-amino-5-bromopyridine (B118841). orgsyn.org During this reaction, some amount of the dibrominated product, 2-amino-3,5-dibromopyridine (B40352), may also be formed. orgsyn.org The subsequent N-methylation of 2-amino-5-bromopyridine would lead to the desired 5-bromo-N-methylpyridin-2-amine.

Diiodo Analogs: While direct iodination of N-methyl-2-aminopyridine is not well-documented, the synthesis of related structures suggests potential routes. For example, 3,5-diiodo-2-methylpyridin-4-amine (B567553) is synthesized by the iodination of 2-methylpyridin-4-amine using iodine and an oxidizing agent like hydrogen peroxide. This suggests that a similar strategy could be applied to N-methyl-2-aminopyridine to obtain the 3,5-diiodo analog. Halogenation of related heterocyclic systems, such as 2-aminopyrazine, has also been studied, providing insights into reaction conditions for achieving mono- or di-halogenation. thieme.de

Table 1: Synthesis of Halogenated 2-Aminopyridine Precursors

Precursor Starting Material Reagents & Conditions Yield Reference
2-Amino-3,5-dichloropyridine 2-Amino-5-chloropyridine N-chlorosuccinimide, solvent, 0-100 °C, 0.5-24h 74.6% google.com
2-Amino-5-bromopyridine 2-Aminopyridine Bromine, Acetic Acid, <50 °C, 1h 62-67% orgsyn.org
2-Amino-3,5-dibromopyridine 2-Amino-5-bromopyridine N-bromosuccinimide, DMF, room temp., 16h - google.com

The introduction of alkyl groups, particularly methyl groups, onto the pyridine ring has been explored to create analogs such as 3,5-dibromo-4-methyl-N-methylpyridin-2-amine and its 6-methyl counterpart.

The synthesis of the key precursor, 2-amino-3,5-dibromo-4-methylpyridine, can be achieved through the bromination of 2-amino-4-methylpyridine. masterorganicchemistry.com An alternative approach involves the strategic modification of a pre-functionalized pyridine ring. For instance, a process for preparing 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) starts from (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. In this synthesis, the bromo substituent at the 3-position is selectively replaced by a methyl group using a methyl zinc compound in the presence of a nickel catalyst. google.com This highlights a sophisticated cross-coupling strategy to introduce alkyl groups at specific positions on a polyhalogenated pyridine ring. google.com

Similarly, the synthesis of 2-amino-5-methyl-pyridine derivatives has been described through various routes, including the reaction of 3-methyl-pyridine with sodium amide or via dealkylation of a 2-alkylamino-5-methyl-pyridine intermediate. google.com These methyl-substituted aminopyridines serve as foundational materials for subsequent bromination and N-alkylation to yield the final target molecules.

Table 2: Examples of Alkylated Pyridine Derivatives

Compound IUPAC Name CAS Number Molecular Formula
3,5-Dibromo-4-methylpyridin-2-amine 3,5-dibromo-4-methylpyridin-2-amine 3430-29-3 C₆H₆Br₂N₂
2-Amino-3,5-dibromo-6-methylpyridine 2-Amino-3,5-dibromo-6-methylpyridine 91872-10-5 C₆H₆Br₂N₂
2,6-Dibromo-3,5-dimethylpyridine 2,6-dibromo-3,5-dimethylpyridine 117846-58-9 C₇H₇Br₂N

Modifications of the Amino Group

The exocyclic amino group of 3,5-dibromopyridin-2-amine is a key site for derivatization, allowing for the synthesis of N-alkylated variants as well as amide and imine derivatives.

The N-alkylation of 2-amino-3,5-dibromopyridine is the direct route to the parent compound of this article and its analogs. Generally, N-alkylation of primary or secondary amines with alkyl halides is a common method for C-N bond formation. wikipedia.orgresearchgate.net However, these reactions can be complicated by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org

To achieve selective mono-N-alkylation, specific strategies have been developed. One approach uses a competitive deprotonation/protonation system where the reactant primary amine is selectively deprotonated for reaction, while the more basic secondary amine product remains protonated and unreactive. rsc.org Another efficient method for preparing tertiary amines involves the direct alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), which minimizes the formation of quaternary salts. researchgate.net Microwave irradiation has also been employed to accelerate N-alkylation reactions, often in aqueous media without the need for a phase transfer catalyst. mdma.ch

The synthesis of N,N-dialkylated analogs, such as 2-dimethylamino-5-methyl-pyridine, has been specifically documented, providing a pathway to tertiary amine derivatives on the pyridine scaffold. google.com

Amide Derivatives: Amides are readily synthesized from the amino group of 2-amino-3,5-dibromopyridine or its N-methylated counterpart. The most common method involves the nucleophilic acyl substitution of an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), with the amine. masterorganicchemistry.comlibretexts.org If starting from a carboxylic acid, it can be activated with reagents like thionyl chloride (SOCl₂) before reacting with the amine. libretexts.org For sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation under mild, neutral conditions by creating an active ester intermediate. masterorganicchemistry.com

Imine Derivatives: Imines, or Schiff bases, are formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). masterorganicchemistry.comorientjchem.org The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. masterorganicchemistry.comyoutube.com This process is often catalyzed by acid. youtube.com A variety of methods exist for imine synthesis, including three-component reactions of aldehydes, alkyl bromides, and ammonia, or the direct reaction of amines and aldehydes, sometimes under microwave irradiation without a solvent. organic-chemistry.org The reactivity of imines derived from aminopyridines has been noted; for example, an imine formed from o-vanillin and 2-aminopyrimidine (B69317) was found to be susceptible to further nucleophilic addition, leading to an aminal. researchgate.net

Regioisomeric Studies (e.g., 3,5-dibromo-N-methylpyridin-4-amine analogs)

The synthesis of regioisomers, such as those based on a 4-aminopyridine (B3432731) core, provides insight into how the placement of the amino group affects the molecule's properties and reactivity. The key precursor for this class is 3,5-dibromo-4-aminopyridine.

A one-step synthesis for 3,5-dibromo-4-aminopyridine has been developed using inexpensive and readily available pyridine or a pyridine salt as the starting material. The process involves reacting pyridine in a hydrobromic acid (HBr) solution with an ammonium salt and hydrogen peroxide (H₂O₂). google.com This method is advantageous due to its mild conditions and operational simplicity. google.com The reactivity of 4-aminopyridine itself with halogens has also been investigated, showing complex behavior that can lead to protonation and the formation of novel pyridyl-pyridinium cations, depending on the halogen used. researchgate.net

Once the 3,5-dibromo-4-aminopyridine core is synthesized, the N-methyl group can be introduced using the standard N-alkylation methodologies described previously (Section 7.2.1) to yield the target regioisomer, 3,5-dibromo-N-methylpyridin-4-amine.

Table 3: Synthesis of 3,5-Dibromo-4-aminopyridine

Starting Material Reagents & Conditions Product Key Advantages Reference
Pyridine or Pyridine Salt HBr, Ammonium Salt, H₂O₂ 3,5-Dibromo-4-aminopyridine One-step reaction, mild conditions, environmentally friendly google.com

Ligand Design and Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition Research

The design of enzyme inhibitors based on the this compound scaffold is a systematic process of chemical modifications aimed at optimizing interactions with the target enzyme's active site. Structure-activity relationship (SAR) studies are pivotal in this process, providing a framework for understanding how each part of the molecule contributes to its biological activity. The core 2-aminopyridine structure is recognized as a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with enzyme residues. The bromine atoms at the 3 and 5 positions, along with the methyl group on the exocyclic amine, offer vectors for chemical modification to enhance properties like potency, selectivity, and pharmacokinetic profiles.

In the broader context of pyridine-based inhibitors, SAR studies have demonstrated that both electronic and steric properties of substituents on the pyridine ring significantly affect potency and selectivity. For instance, in the development of kinase inhibitors, the introduction of different substituents can drastically alter the kinase inhibition profile. This highlights the importance of carefully considering the nature of the chemical groups introduced to the core scaffold.

A key strategy in the design of aminopyridine-based enzyme inhibitors is the optimization of side chains to achieve high-affinity binding to specific protein targets. The concept of "truncated side chains" involves shortening or simplifying complex side chains to their essential components to improve properties such as permeability and reduce the number of rotatable bonds, which can be entropically unfavorable upon binding. nih.gov

Research on 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS) provides a compelling case study. In these studies, a longer side chain containing a fluorobenzene (B45895) linker was truncated by directly attaching the aliphatic tail amine to the 2-aminopyridine head. nih.gov This modification aimed to improve properties like blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system. nih.gov

The following table illustrates the impact of side chain truncation and modification on the inhibitory activity of 2-aminopyridine derivatives against human nNOS.

CompoundSide Chain ModificationLinkerTerminal AmineInhibitory Potency (Ki for hnNOS)
Analog 1 TruncatedPropylN,N-dimethylamineHigh
Analog 2 TruncatedPropylPiperidine (B6355638)Moderate
Analog 3 TruncatedPropyl4-FluoropiperidineHigh
Analog 4 Non-truncatedFluorobenzene-containingN,N-dimethylamineHigh, but low permeability

This table is a representative example based on findings for 2-aminopyridine derivatives and is intended to illustrate the principles of side chain truncation.

Chemical modifications to the core scaffold and its side chains can lead to the exploration of alternative binding poses within the enzyme's active site. These different orientations can result in altered inhibitory activity and selectivity profiles. The flexibility of a side chain or the introduction of bulky substituents can force the inhibitor to adopt a different conformation to avoid steric clashes with the protein.

In the case of 2-aminopyridine-based nNOS inhibitors, crystal structures have revealed unique binding modes for derivatives with truncated side chains. For instance, a derivative with an N,N-dimethylaminopropyl side chain demonstrated a binding pose where the 2-aminopyridine forms hydrogen bonds with glutamate (B1630785) and tryptophan residues, while the tertiary amine of the side chain directly forms a hydrogen bond with a heme propionate. nih.gov This direct interaction of the truncated side chain highlights a distinct binding mode compared to longer, more flexible analogs.

The introduction of different cyclic amines at the terminus of the side chain can also influence the binding pose. For example, replacing a simple tertiary amine with a saturated cyclic amine like piperidine or a fluorinated piperidine can alter the basicity and conformational preferences of the side chain, leading to subtle but significant changes in how the molecule orients itself within the active site. nih.gov These alternative binding poses are crucial for understanding the molecular basis of selectivity between different enzyme isoforms.

The following table summarizes how different chemical features can lead to distinct binding interactions.

Chemical FeatureResulting Binding InteractionConsequence for Inhibition
Truncated, flexible alkyl chainAllows direct hydrogen bonding of the terminal amine with a key residue. nih.govPotentially increased potency and altered selectivity.
Introduction of a rigid linker (e.g., alkyne)Restricts conformational freedom, forcing a specific binding pose.Can improve selectivity by favoring interaction with a specific protein conformation.
Modification of terminal amine basicity (e.g., fluorination)Alters the strength of ionic interactions and hydrogen bonds. nih.govFine-tunes the binding affinity and selectivity.
Bulky substituents on the pyridine ringCan induce a shift in the ligand's position to avoid steric clashes.May lead to novel interactions with different parts of the active site.

This table provides a generalized overview of how chemical modifications can influence binding poses based on principles of medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for preparing 3,5-dibromo-N-methylpyridin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of a pyridine precursor. For example, bromine is added dropwise to 2-amino-4-methylpyridine in fuming sulfuric acid at 0°C, followed by reflux and neutralization to yield the dibrominated product. Key parameters include temperature control (0°C for bromine addition to avoid side reactions) and stoichiometric ratios (e.g., 1:1 molar ratio of substrate to bromine). Post-synthesis purification via extraction (CH₂Cl₂) and drying (Na₂SO₄) achieves >95% purity. Yield improvements (up to 54%) are achieved by optimizing ice-quenching and pH adjustment .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the methyl group on the pyridine ring appears as a singlet (~δ 2.5 ppm), while aromatic protons resonate downfield due to bromine's electron-withdrawing effects.
  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths and angles, particularly for bromine substituents (C-Br bond ~1.9 Å). SHELXPRO interfaces with macromolecular data for high-resolution analysis .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 265.89 for C₆H₆Br₂N₂).

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of N-methylpyridin-2-amine derivatives be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict bromine's preferential addition to the 3- and 5-positions due to the electron-donating methyl group at position 4. Experimental validation involves comparing HPLC traces of reaction products with theoretical models. Contradictions in regioselectivity (e.g., unexpected 2-bromo byproducts) may arise from incomplete reaction monitoring or competing radical pathways .

Q. What strategies mitigate data discrepancies in kinetic studies of this compound synthesis?

  • In situ monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation.
  • Control experiments : Test alternative brominating agents (e.g., NBS vs. Br₂) to isolate rate-determining steps.
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, acid concentration) causing yield variations .

Q. How does this compound serve as a precursor in cross-coupling reactions for drug discovery?

The compound acts as a scaffold for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) to generate biaryl derivatives.
  • Buchwald-Hartwig amination : Introduce amine functionalities at the bromine sites for kinase inhibitor development. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent polarity (DMF > toluene) .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antimicrobial activity.
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Data Contradiction and Resolution

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

Some studies note decomposition in strong acids (e.g., H₂SO₄), while others report stability. Resolution involves:

  • pH-dependent stability assays : Use UV-Vis spectroscopy to monitor degradation at varying pH (1–14).
  • Isolation of degradation products : LC-MS identifies debrominated or oxidized byproducts (e.g., 3-bromo-N-methylpyridin-2-amine). Contradictions may stem from impurities in starting materials or divergent quenching protocols .

Methodological Innovations

Q. What advanced techniques enable large-scale synthesis of this compound with minimal waste?

  • Flow chemistry : Continuous bromination in microreactors reduces reaction time and improves safety.
  • Green solvents : Replace fuming H₂SO₄ with ionic liquids (e.g., [BMIM]Br) to enhance recyclability.
  • Catalytic bromination : Use FeBr₃ or Br₂/DMSO systems to reduce bromine stoichiometry .

Applications in Drug Discovery

Q. How is this compound utilized in fragment-based drug design (FBDD)?

The compound serves as a "fragment" with high ligand efficiency (LE > 0.3). Key steps:

  • Library synthesis : Generate 50–100 derivatives via parallel synthesis.
  • SPR screening : Measure binding kinetics to target proteins (e.g., Kd < 10 μM for kinase inhibition).
  • Structure-guided optimization : Merge fragments using X-ray co-crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3,5-dibromo-N-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.